Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate
Description
This compound is a boronate ester featuring an azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with a 4-boronated phenyl group. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic procedures, particularly in cross-coupling reactions like Suzuki-Miyaura . Its molecular formula is C₂₀H₃₀BNO₄, with a molecular weight of 375.28 g/mol (CAS: 1613259-77-0) . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety facilitates efficient transmetalation in palladium-catalyzed couplings, making it a critical intermediate in medicinal and materials chemistry .
Properties
Molecular Formula |
C20H30BNO4 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-15(13-22)14-8-10-16(11-9-14)21-25-19(4,5)20(6,7)26-21/h8-11,15H,12-13H2,1-7H3 |
InChI Key |
BBWNIJFXXRYFBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate typically involves:
- Introduction of the boronate ester functionality onto a suitable aromatic precursor, often via Miyaura borylation of aryl halides or triflates using bis(pinacolato)diboron (B2Pin2).
- Construction or incorporation of the azetidine ring, protected by a tert-butyl carbamate group, either before or after borylation.
- Purification by silica gel chromatography to isolate the pure boronate ester.
Representative Preparation Route
While direct literature examples specifically for the azetidine derivative are scarce, closely related compounds (e.g., tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate) provide a useful synthetic blueprint that can be adapted for the azetidine analogue.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Borylation of Aryl Halide | Aryl bromide or triflate precursor reacted with bis(pinacolato)diboron (B2Pin2), potassium acetate (KOAc), and Pd(dppf)Cl2 catalyst in anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF) under nitrogen atmosphere at 80-85°C for 3-4 hours | 40-70% typical for related compounds | Degassing and inert atmosphere critical to prevent catalyst poisoning and side reactions |
| Protection / Coupling with Azetidine | Introduction of tert-butyl carbamate protecting group on azetidine nitrogen either prior to or after borylation | Variable | Protection stabilizes azetidine during subsequent reactions |
| Purification | Silica gel column chromatography using dichloromethane/methanol or hexanes/ethyl acetate mixtures | Isolated as off-white solid | Purity confirmed by LC-MS and NMR |
Detailed Example from Related Piperazine Derivative
From Ambeed technical data on a structurally related compound (tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate), the following procedure exemplifies the borylation and isolation steps:
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.6 g, 4.12 mmol) |
| Catalyst | Pd(dppf)Cl2 (0.38 g, 0.53 mmol) |
| Boron Source | Bis(pinacolato)diboron (3.9 g, 15.8 mmol) |
| Base | Potassium acetate (3.1 g, 31.5 mmol) |
| Solvent | Anhydrous DMF or 1,4-dioxane (40 mL) |
| Temperature | 80-85°C |
| Time | 3-4 hours |
| Atmosphere | Nitrogen inert atmosphere |
| Work-up | Dilution with ethyl acetate, filtration, concentration, silica gel chromatography (dichloromethane/methanol 10:1) |
| Yield | 72% isolated yield |
| Characterization | LC-MS (ES+): m/z 289.15 [M+H]+ |
This method is adaptable for the azetidine analogue by substituting the piperazine ring with azetidine and adjusting reaction parameters accordingly.
Alternative Borylation Conditions
Other reported conditions for similar boronate esters include:
- Use of tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate as base in mixed solvents (ethanol, water, toluene) at 80°C for 4-5 hours under inert atmosphere, yielding up to 93% for related substrates.
- Use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0-20°C for functional group transformations involving boronate esters.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium-based catalysts preferred |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Common boronate ester precursor |
| Base | Potassium acetate or potassium carbonate | Facilitates transmetalation |
| Solvent | 1,4-Dioxane, DMF, or mixed EtOH/H2O/toluene | Depends on substrate solubility |
| Temperature | 80-85°C | Optimal for catalytic activity |
| Reaction Time | 3-5 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and catalyst deactivation |
| Purification | Silica gel chromatography | Dichloromethane/methanol or hexanes/ethyl acetate mixtures |
| Yield | 40-93% (substrate dependent) | Higher yields with optimized conditions |
Research Findings and Notes
- The boronate ester group is introduced via palladium-catalyzed Miyaura borylation of aryl halides or triflates, a well-established method in organic synthesis.
- Protection of the azetidine nitrogen with a tert-butyl carbamate group is essential to prevent side reactions and maintain stability during borylation and subsequent transformations.
- Reaction conditions such as temperature, solvent, base, and catalyst loading significantly influence yield and purity.
- Inert atmosphere and degassing are critical to avoid catalyst poisoning by oxygen or moisture.
- Purification by silica gel chromatography is standard to isolate the pure boronate ester compound.
- Analytical data such as LC-MS and NMR confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the azetidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction can lead to various reduced forms of the azetidine ring .
Scientific Research Applications
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural Analogues
Positional Isomers
- FM-2016 (CAS: 1365922-90-2) :
- Structure: 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine derivative.
- Key Difference: Boronate group at the meta position of the phenyl ring vs. para in the target compound.
- Impact: Altered electronic effects and steric hindrance may reduce coupling efficiency in Suzuki reactions compared to the para-substituted analogue .
Heterocyclic Variants
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS: 877399-31-0) :
Ring-Expanded Analogues
- Piperidine/Piperazine Derivatives: Example: tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS: N/A). Structure: Six-membered piperidine ring instead of azetidine. Impact: Increased conformational flexibility may improve binding to biological targets but lower ring strain-driven reactivity .
Physicochemical Properties
Biological Activity
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 900503-08-4
- Molecular Formula : C18H30BNO4
- Molecular Weight : 335.26 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Boron Complex : The dioxaborolane moiety is synthesized through the reaction of boronic acid derivatives with diols.
- Azetidine Formation : The azetidine ring is formed via cyclization reactions involving appropriate amines and carboxylic acids.
- Esterification : The final product is obtained by esterifying the azetidine carboxylic acid with tert-butyl alcohol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring dioxaborolane moieties. For instance:
- Inhibition of Cell Proliferation : Compounds similar to tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine have demonstrated significant inhibitory effects on various cancer cell lines. Notably:
Antimicrobial Activity
The compound's biological profile suggests potential antimicrobial properties:
- Activity Against Resistant Strains : Related compounds have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from to .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:
| Parameter | Value |
|---|---|
| Cmax | |
| t1/2 | |
| Oral Dose |
These parameters indicate moderate exposure with slow elimination rates .
Case Study 1: In Vivo Efficacy
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells:
- Treatment with the compound significantly inhibited lung metastasis compared to control groups.
- The compound displayed a potent effect on tumor growth inhibition and improved survival rates in treated mice .
Case Study 2: Comparative Analysis with Standard Treatments
When compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), related compounds exhibited superior growth inhibition in both MCF7 and MDA-MB-231 cell lines. The selectivity index was notably higher for these compounds than for traditional chemotherapeutics .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Step 2: Suzuki-Miyaura coupling between the boronic ester moiety and a halogenated aryl precursor (e.g., 4-bromophenyl derivatives) using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like dioxane/water .
- Purification: Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol is employed to achieve >95% purity .
Q. What analytical methods validate the structure and purity of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the azetidine ring, Boc group, and boronic ester connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 349.23) .
- HPLC: Reverse-phase HPLC with UV detection ensures purity (>97%) by quantifying residual solvents or byproducts .
Q. What are the primary applications in pharmaceutical research?
This compound serves as:
Q. What storage conditions ensure compound stability?
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the boronic ester and Boc groups .
- Use amber vials to minimize light-induced degradation .
Advanced Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
Key variables include:
- Catalyst System: PdCl₂(dppf) with K₃PO₄ in toluene/EtOH improves yields (78–85%) compared to Pd(PPh₃)₄ in dioxane/H₂O .
- Temperature: Heating at 100°C enhances coupling efficiency for electron-deficient aryl halides .
- Solvent: Mixed polar/non-polar solvents reduce side reactions (e.g., protodeboronation) .
Table 1: Reported Suzuki-Miyaura Conditions
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 | |
| PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 78 |
Q. How does the electronic nature of substituents on the phenyl ring affect boronic ester reactivity?
Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?
- Protecting Groups: Use Boc or Fmoc groups to shield the azetidine nitrogen during alkylation or acylation .
- Low-Temperature Reactions: Perform substitutions at –20°C to prevent ring-opening or rearrangement .
Q. How to design analogues for structure-activity relationship (SAR) studies?
Q. What computational methods predict binding affinity of derivatives?
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability in aqueous environments .
Q. How to reconcile contradictory data on reaction yields reported in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
